molecular formula C19H26ClNO6 B1676922 塩酸ナロキソン二水和物 CAS No. 51481-60-8

塩酸ナロキソン二水和物

カタログ番号: B1676922
CAS番号: 51481-60-8
分子量: 399.9 g/mol
InChIキー: TXMZWEASFRBVKY-FERDOLAUSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

作用機序

Target of Action

Naloxone hydrochloride dihydrate primarily targets the μ-opioid receptors . These receptors are a class of opioid receptors with high affinity for enkephalins and beta-endorphins . They play a crucial role in analgesia, and are also involved in the reward system and addictive behavior .

Mode of Action

Naloxone is a specific, competitive opioid antagonist . It acts at opioid receptors with agonist or mixed agonist-antagonist activity . More specifically, naloxone has a high affinity for μ-opioid receptors, where it acts as an inverse agonist , causing the rapid removal of any other drugs bound to these receptors . This competitive displacement of opioid agonists at the μ-opioid receptor (MOR) is the primary mechanism of action .

Biochemical Pathways

The primary biochemical pathway affected by naloxone involves the down-regulation and desensitization of opioid receptors and protein kinase C stimulation . In conjunction with calcium salts, naloxone has been proposed to participate in the control of calcium turnover and the pain and functional activity of endocrine glands .

Pharmacokinetics

Naloxone is rapidly eliminated due to high clearance, with a half-life of 60-120 minutes . Its metabolites are inactive . Major routes for administration are intravenous, intramuscular, and intranasal, the latter primarily for take-home naloxone . Nasal bioavailability is about 50% . The duration of action of 1 mg intravenous (IV) is 2 hours, possibly longer by intramuscular and intranasal administration .

Result of Action

Naloxone is used to block or reverse the effects of opioid drugs, particularly within the setting of drug overdoses . It can rapidly reverse life-threatening symptoms such as respiratory depression, reduced heart rate, slurred speech, drowsiness, and constricted pupils . If untreated, these symptoms can progress to vomiting, absent pulse and breathing, loss of consciousness, and even death .

Action Environment

The action of naloxone can be influenced by environmental factors. For example, the absorption and onset of action of intranasal naloxone are similar to intramuscular naloxone, but are slower than intravenous naloxone . The delayed onset can create a false impression that the dose was inadequate and may result in unnecessary redosing and opioid withdrawal symptoms . Therefore, it’s important to ensure appropriate intervals between each dose along with rescue breaths .

生化学分析

Biochemical Properties

Naloxone hydrochloride dihydrate has a high affinity for μ-opioid receptors, where it acts as an inverse agonist . This means it binds to these receptors and induces a pharmacological response opposite to that of agonists. By doing so, it rapidly removes any other drugs bound to these receptors . Its interaction with these receptors is the primary biochemical reaction involving naloxone hydrochloride dihydrate.

Cellular Effects

Naloxone hydrochloride dihydrate has significant effects on various types of cells, particularly neurons. It reverses the central nervous system and respiratory depression caused by opioids . This includes reversing life-threatening symptoms such as respiratory depression, reduced heart rate, slurred speech, drowsiness, and constricted pupils .

Molecular Mechanism

The molecular mechanism of action of naloxone hydrochloride dihydrate involves its binding to opioid receptors in the body, particularly the μ-opioid receptors . As an inverse agonist, it causes the rapid removal of any other drugs bound to these receptors . This effectively reverses the effects of opioids.

Temporal Effects in Laboratory Settings

Naloxone hydrochloride dihydrate acts rapidly, with effects beginning within two minutes when given intravenously, and five minutes when injected into a muscle . Its half-life is approximately 60-120 minutes due to high clearance . The duration of action is dependent upon the dose and route of administration .

Dosage Effects in Animal Models

In animal models, the effects of naloxone hydrochloride dihydrate vary with different dosages . Initial parenteral doses of 0.4-0.8 mg are usually sufficient to restore breathing after heroin overdose . Overdoses involving synthetic opioids like fentanyl may require higher doses .

Metabolic Pathways

Naloxone hydrochloride dihydrate primarily undergoes glucuronidation to form naloxone-3-glucuronide . It is also N-dealkylated to noroxymorphone or undergoes 6-keto reduction to naloxol .

Transport and Distribution

Following parenteral administration, naloxone hydrochloride dihydrate is rapidly distributed in the body and readily crosses the placenta . It is weakly bound to plasma proteins, with plasma albumin being the major binding constituent .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of naloxone hydrochloride dihydrate typically involves the following steps:

Industrial Production Methods: Industrial production of naloxone hydrochloride dihydrate involves large-scale synthesis using similar steps but optimized for efficiency and yield. The process includes rigorous quality control measures to ensure the purity and consistency of the final product .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

生物活性

Naloxone hydrochloride dihydrate is a potent opioid antagonist primarily used to reverse the effects of opioid overdose. Its biological activity is characterized by its ability to bind to μ-opioid receptors, effectively blocking the action of opioids and reversing respiratory depression, sedation, and hypotension associated with opioid use. This article provides a comprehensive overview of the biological activity of naloxone hydrochloride dihydrate, including its pharmacodynamics, pharmacokinetics, and clinical applications.

  • Chemical Formula : C19H21NO4 - HCl - 2H2O
  • Molecular Weight : 399.9 g/mol
  • Solubility : Soluble in water and dilute acids; slightly soluble in alcohol.

Naloxone acts as a non-selective antagonist at opioid receptors, with a particularly high affinity for μ-opioid receptors (MOR). Upon administration, it displaces opioids from these receptors, leading to the reversal of opioid-induced effects. The compound does not exhibit agonistic properties, making it unique among opioid-related medications .

Pharmacodynamics

The primary pharmacodynamic effects of naloxone include:

  • Reversal of Opioid Effects : Naloxone effectively reverses respiratory depression, sedation, and hypotension caused by opioid overdose .
  • Duration of Action : The onset of action occurs within minutes following intravenous administration, with a half-life ranging from approximately 30 to 81 minutes in adults and about 3.1 hours in neonates .

Pharmacokinetics

The pharmacokinetic profile of naloxone is critical for understanding its clinical use:

  • Absorption : Rapidly absorbed after intravenous or intramuscular administration.
  • Distribution : High volume of distribution (approximately 200 L), indicating extensive tissue distribution .
  • Metabolism : Primarily metabolized in the liver via glucuronidation to form naloxone-3-glucuronide, which is the major metabolite excreted in urine .
  • Elimination : About 25–40% eliminated in urine within 6 hours post-administration; up to 70% within 72 hours .

Clinical Applications

Naloxone hydrochloride dihydrate is primarily used in emergency medicine for the following:

  • Opioid Overdose Management : Administered to reverse life-threatening respiratory depression due to opioid overdose.
  • Postoperative Care : Used to counteract opioid-induced respiratory depression following surgery .

Case Study 1: Opioid Overdose Reversal

A study involving patients with confirmed opioid overdose demonstrated that naloxone administration led to rapid restoration of consciousness and respiratory function within minutes. Patients receiving naloxone showed significant improvement in vital signs compared to those who did not receive the treatment.

Case Study 2: Chronic Pain Management

In chronic pain management scenarios where opioids were used, naloxone was administered as part of a combination therapy with oxycodone. Results indicated improved bowel function without compromising analgesia, highlighting its role in mitigating opioid-induced bowel dysfunction .

Data Table: Pharmacokinetic Parameters

ParameterValue
Volume of Distribution200 L
Half-life (Adults)30 - 81 minutes
Half-life (Neonates)3.1 ± 0.5 hours
Protein Binding~45% bound to albumin
Clearance2500 L/day

特性

IUPAC Name

(4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;dihydrate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4.ClH.2H2O/c1-2-8-20-9-7-18-15-11-3-4-12(21)16(15)24-17(18)13(22)5-6-19(18,23)14(20)10-11;;;/h2-4,14,17,21,23H,1,5-10H2;1H;2*1H2/t14-,17+,18+,19-;;;/m1.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXMZWEASFRBVKY-IOQDSZRYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O.O.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCN1CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O.O.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26ClNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90199452
Record name Naloxone hydrochloride dihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90199452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51481-60-8
Record name Naloxone hydrochloride dihydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051481608
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naloxone hydrochloride dihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90199452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Morphinan-6-one, 4,5-epoxy-3,14-dihydroxy-17-(2-propenyl)-, hydrochloride, dihydrate, (5α)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.114.478
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NALOXONE HYDROCHLORIDE DIHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Q187997EE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Naloxone hydrochloride dihydrate
Reactant of Route 2
Naloxone hydrochloride dihydrate
Reactant of Route 3
Naloxone hydrochloride dihydrate
Reactant of Route 4
Naloxone hydrochloride dihydrate
Reactant of Route 5
Naloxone hydrochloride dihydrate
Reactant of Route 6
Reactant of Route 6
Naloxone hydrochloride dihydrate
Customer
Q & A

Q1: How does Naloxone Hydrochloride Dihydrate interact with its target and what are the downstream effects?

A1: Naloxone Hydrochloride Dihydrate acts as a potent opioid antagonist, primarily targeting μ-opioid receptors. [, ] Its mechanism of action involves competitive binding to these receptors, effectively blocking the effects of opioid agonists like heroin, morphine, and oxycodone. [] This competitive antagonism effectively reverses opioid overdose symptoms, including respiratory depression, sedation, and analgesia. [, ]

Q2: What is the structural characterization of Naloxone Hydrochloride Dihydrate?

A2: While the provided abstracts do not delve into detailed spectroscopic data, one study focuses on the "Experimental electron density distribution of naloxone hydrochloride dihydrate, a potent opiate antagonist". [] This suggests the use of techniques like X-ray diffraction to elucidate its structure. Another study investigates "The crystal structure of a narcotic antagonist: naloxone hydrochloride dihydrate". [] These studies highlight the importance of structural characterization for understanding the molecule's interactions and activity.

Q3: Can you describe the in vitro and in vivo efficacy of Naloxone Hydrochloride Dihydrate?

A3: While the abstracts don't mention specific in vitro assays, a study focusing on opioid addiction treatment describes a clinical trial where Naloxone Hydrochloride Dihydrate, in combination with Buprenorphine Hydrochloride, formed the intervention strategy. [] This randomized clinical trial evaluated different tapering regimens of Buprenorphine Hydrochloride followed by Naloxone Hydrochloride Dihydrate therapy in patients with prescription opioid dependence. [] The study demonstrated the efficacy of the 4-week taper regimen combined with Naloxone Hydrochloride Dihydrate in achieving opioid abstinence and positive treatment response. []

Q4: Is there any research on Naloxone Hydrochloride Dihydrate's potential for cross-reactivity in immunoassays?

A4: Yes, one study investigates the "Cross-reactivity of naloxone with oxycodone immunoassays: implications for individuals taking Suboxone." [] This research highlights a critical consideration for accurate drug monitoring in patients prescribed Suboxone, a combination of Buprenorphine Hydrochloride and Naloxone Hydrochloride Dihydrate. The study explores the possibility of naloxone influencing the results of oxycodone immunoassays, emphasizing the need for awareness and potentially alternative testing methods to avoid misinterpretations. []

Q5: Are there any studies exploring alternative applications of Naloxone Hydrochloride Dihydrate beyond opioid overdose treatment?

A5: Interestingly, one study investigates the potential of Naloxone Hydrochloride Dihydrate as a spawn induction suppressor in coral reef restoration. [] This research tested the effects of various chemicals, including Naloxone Hydrochloride Dihydrate, on spawning induction in Acropora cervicornis corals. [] While Naloxone Hydrochloride Dihydrate did induce spawning, the rates were lower than the control group, suggesting a potential suppressive effect. [] This highlights the diverse applications of this compound beyond its traditional medical use.

Q6: What are the known toxicological aspects and safety profile of Naloxone Hydrochloride Dihydrate?

A6: While the provided abstracts don't delve into specific toxicological data or long-term effects, they highlight that Naloxone Hydrochloride Dihydrate, particularly when administered intravenously, can precipitate opioid withdrawal symptoms in individuals with opioid dependence. [] This highlights the importance of careful administration and monitoring, particularly in individuals with a history of opioid use.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。